3-(3-Aminophenyl)propan-1-ol

CAS No.: 52273-78-6

Cat. No.: VC2030146

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52273-78-6 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 3-(3-aminophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 |

| Standard InChI Key | DGUAFFKNTIUOFF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)CCCO |

| Canonical SMILES | C1=CC(=CC(=C1)N)CCCO |

Introduction

Chemical Properties and Structure

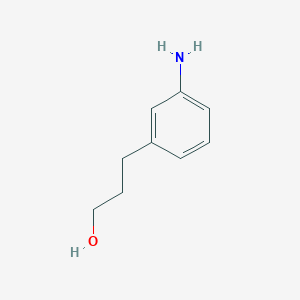

3-(3-Aminophenyl)propan-1-ol is a derivative of phenylpropanol, distinguished by an amino group attached to the benzene ring at the meta (3) position. It has the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . The compound is registered with CAS number 52273-78-6 and is characterized by the following structural identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-aminophenyl)propan-1-ol |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 52273-78-6 |

| InChI | InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 |

| InChI Key | DGUAFFKNTIUOFF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)N)CCCO |

The structure consists of a propanol chain attached to a benzene ring with an amino group at position 3 of the ring. This particular arrangement of functional groups contributes to the compound's unique chemical reactivity and biological properties .

Biological Activities

Antimicrobial Properties

Research has demonstrated that 3-(3-Aminophenyl)propan-1-ol exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have evaluated the compound against various bacterial strains and found notable growth inhibition properties. The minimum inhibitory concentration (MIC) values indicate potent activity, with specific values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents, particularly significant in the context of increasing antibiotic resistance.

Anticancer Properties

The anticancer potential of 3-(3-Aminophenyl)propan-1-ol has been investigated in several studies. The compound has been assessed for cytotoxic effects against breast cancer cell lines, particularly MCF-7. Research findings demonstrate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Importantly, the compound has shown a lower toxicity profile on normal cells compared to established chemotherapeutic agents like Tamoxifen, suggesting a promising therapeutic window for further development.

Neuroprotective Effects

Emerging evidence indicates that 3-(3-Aminophenyl)propan-1-ol may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This neuroprotective effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and inflammation, suggesting potential applications in neurological disorders.

Research Case Studies

Antimicrobial Efficacy Investigation

In a controlled experiment, 3-(3-Aminophenyl)propan-1-ol was tested against Staphylococcus aureus and Escherichia coli to evaluate its antimicrobial efficacy. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a new antimicrobial agent. These findings are particularly significant in the context of increasing antibiotic resistance and the need for novel antimicrobial compounds.

Anticancer Activity Assessment

A focused study on the effects of 3-(3-Aminophenyl)propan-1-ol on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 24 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its mechanism of action as an inducer of apoptosis. This research highlights the compound's potential in cancer treatment strategies.

| Application Type | Description | Research Significance |

|---|---|---|

| Drug Development | Intermediate in pharmaceutical synthesis | Enables creation of diverse derivatives with therapeutic properties |

| Biochemical Studies | Tool for investigating cellular pathways | Helps understand mechanisms of oxidative stress and cell death |

| Structure-Activity Relationship Research | Model compound for designing improved molecules | Facilitates development of more potent antimicrobial and anticancer agents |

Synthesis and Production Methods

While specific synthesis methods for 3-(3-Aminophenyl)propan-1-ol aren't explicitly detailed in the available sources, potential synthetic routes likely involve the reduction of corresponding nitro compounds. This approach would typically employ catalytic hydrogenation using palladium catalysts, similar to methods used for structurally related compounds.

The industrial production of this compound would likely involve optimized hydrogenation processes designed for high yield and purity, potentially using continuous flow reactors and specialized purification techniques.

Comparison with Related Compounds

The biological activity profile of 3-(3-Aminophenyl)propan-1-ol can be contrasted with related compounds such as other positional isomers (2-amino and 4-amino derivatives) and compounds with different functional groups at the 3-position of the phenyl ring:

| Compound | Key Differences | Comparative Advantages |

|---|---|---|

| 3-(2-Aminophenyl)propan-1-ol | Amino group at ortho position | Different receptor binding profile |

| 3-(4-Aminophenyl)propan-1-ol | Amino group at para position | Altered electronic distribution and reactivity |

| 3-(3-Hydroxyphenyl)propan-1-ol | Hydroxyl instead of amino group | Different hydrogen bonding capabilities |

Future Research Directions

The promising biological activities of 3-(3-Aminophenyl)propan-1-ol suggest several avenues for future investigation:

-

Structure-activity relationship studies to develop more potent derivatives with enhanced antimicrobial or anticancer properties

-

Detailed mechanistic studies to better understand the molecular basis of its biological activities

-

Development of formulation strategies for potential pharmaceutical applications

-

Investigation of synergistic effects with established drugs

-

Exploration of additional biological activities beyond those currently identified

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume